

molecular weight and formula of Artemisinin-d3

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Compound of Interest

Compound Name: Artemisinin-d3

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An In-Depth Technical Guide to Artemisinin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Artemisinin-d3**, a deuterated analog of the potent antimalarial compound, artemisinin. This document details its fundamental chemical and physical properties, its primary application as an internal standard, and the mechanistic underpinnings of its parent compound.

Core Compound Data

Artemisinin-d3 is a synthetically modified version of artemisinin where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of artemisinin in various biological matrices.

The essential quantitative data for **Artemisinin-d3** are summarized in the table below, providing a clear reference for researchers.



Property	Value	Citations
Chemical Formula	C15H19D3O5	[1]
Molecular Weight	285.4 g/mol	[1]
Exact Mass	285.165554 g/mol	[2]
CAS Number	176652-07-6	[1][2][3][4]
Appearance	Crystalline Solid	[2][3]
Melting Point	156-157°C	[2][4][5]
Solubility	Slightly soluble in DMSO and Methanol	[1][5]
Storage Temperature	-20°C Freezer	[2][3]

Synonyms: (3R,5aS,6R,8aS,9R,12S,12aR)-Octahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epox-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, Arteannuin-d3, Artemisine-d3, Huanghuahaosu-d3, QHS-d3.[2][3]

Application and Experimental Protocols

The primary application of **Artemisinin-d3** is as an internal standard for the accurate quantification of artemisinin in experimental samples.[1][3] Its utility stems from its near-identical chemical and physical behavior to the unlabeled analyte, while its distinct mass allows for separate detection by a mass spectrometer.

The following outlines a generalized protocol for the use of **Artemisinin-d3** in a typical quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

- Preparation of Standard Solutions:
 - Prepare a stock solution of Artemisinin-d3 in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
 - Prepare a series of calibration standards by spiking known concentrations of unlabeled artemisinin into the blank matrix (e.g., plasma, tissue homogenate).



 Add a fixed amount of the Artemisinin-d3 internal standard solution to each calibration standard and to the unknown samples.

Sample Preparation:

- To the biological samples, add the same fixed amount of Artemisinin-d3 internal standard solution.
- Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and isolate the analytes.
- Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS analysis.

LC-MS Analysis:

- Inject the prepared samples onto an appropriate LC column for chromatographic separation.
- Detect the analytes using a mass spectrometer, monitoring for the specific mass-to-charge ratios (m/z) of both artemisinin and Artemisinin-d3.

Data Analysis:

- Calculate the peak area ratio of the analyte (artemisinin) to the internal standard (Artemisinin-d3) for each calibration standard.
- Construct a calibration curve by plotting the peak area ratio against the known concentration of artemisinin.
- Determine the concentration of artemisinin in the unknown samples by interpolating their peak area ratios from the calibration curve.

While specific protocols for the deuteration of artemisinin are proprietary, the synthesis of the parent compound, artemisinin, is well-documented and can be achieved through several routes:



- Extraction from Artemisia annua: The traditional method involves isolating the compound from the sweet wormwood plant.[6]
- Semi-synthesis from Artemisinic Acid: A more abundant precursor, artemisinic acid, can be extracted and chemically converted to artemisinin.[7]
- Biosynthetic Approaches: Genetically engineered yeast can be used to produce artemisinic acid, which is then converted to artemisinin.[7][8]
- Total Synthesis: While academically significant, total chemical synthesis is often lengthy and not commercially viable for large-scale production.[7][9]

Mechanism of Action of Artemisinin

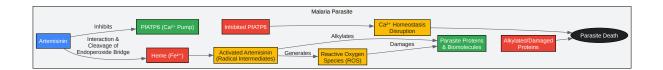
The therapeutic effect of artemisinin, for which **Artemisinin-d3** serves as a standard, is contingent upon its unique endoperoxide bridge. The prevailing mechanism of action is particularly relevant in the context of its antimalarial activity.[5][6]

The activation of artemisinin is thought to occur through interaction with heme, which is produced during hemoglobin digestion by the malaria parasite within red blood cells.[10] This interaction, mediated by the iron(II) in heme, cleaves the endoperoxide bridge, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[6][10] These highly reactive species are believed to alkylate and damage a multitude of parasite proteins and other biomolecules, leading to parasite death.[10]

Furthermore, artemisinin and its derivatives have been shown to inhibit the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), disrupting calcium homeostasis within the parasite and contributing to its demise.[5][10][11]

Visualizations

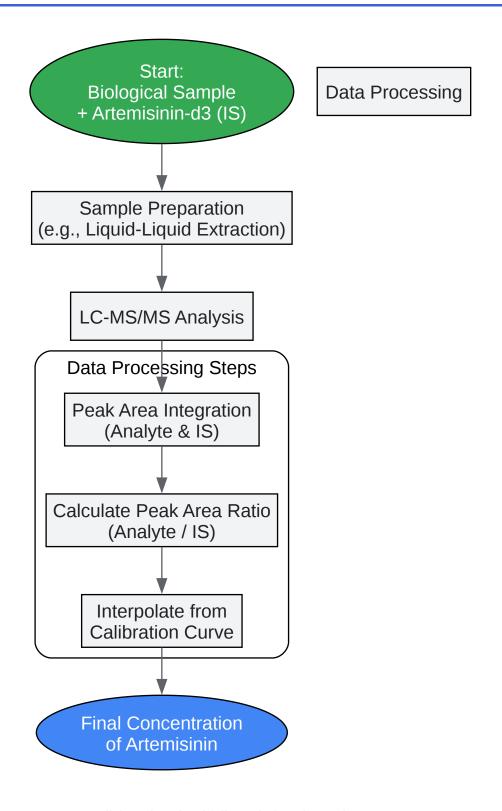




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Caption: Proposed dual mechanism of artemisinin's antimalarial activity.





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Caption: General workflow for sample analysis using an internal standard.



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